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Compound of Interest

Compound Name: Methyl 3-O-feruloylquinate

Cat. No.: B1632332

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation of Methyl 3-O-feruloylquinate's therapeutic potential is
limited in publicly available scientific literature. This guide provides a comparative analysis
based on the in vivo performance of structurally and functionally related compounds, offering
insights into its potential therapeutic applications and a framework for future research.

Methyl 3-O-feruloylquinate is a natural phenolic compound that, based on its structural
components—ferulic acid and a quinic acid derivative—is hypothesized to possess significant
anti-inflammatory and neuroprotective properties.[1] Ferulic acid is known for its antioxidant
and neuroprotective effects, while various caffeoylquinic and feruloylquinic acid derivatives
have demonstrated potent anti-inflammatory and neuroprotective activities in several preclinical
models.[2][3][4][5] This guide summarizes the available in vivo data for these related
compounds to project the therapeutic potential of Methyl 3-O-feruloylquinate.

Comparative In Vivo Efficacy

To provide a clear comparison, the following tables summarize key quantitative data from in
vivo studies on compounds structurally related to Methyl 3-O-feruloylquinate.

Anti-Inflammatory Activity

The anti-inflammatory potential of related compounds has been primarily evaluated using the
carrageenan-induced paw edema model in rodents. This model assesses the ability of a
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compound to reduce acute inflammation.

Compound Animal Model Dosage

Route of
Administration

Key Findings

3,4,5-tri-O-
caffeoylquinic Rat 50 mg/kg

acid

Showed highly
significant
inhibition of
edema volume
(88% of the
activity of
indomethacin at
10 mg/kg) and
significant
reduction of
TNF-a and IL-13
levels.[4][6]

Caffeic Acid
Derivatives
(Butyl, Octyl, and
CAPE)

Mouse -

Pre-treatment

Inhibited
carrageenan-
induced paw
edema and
prevented the
increase in IL-1p3
levels and

neutrophil influx.

[7]

Indomethacin
Rat 10 mg/kg
(Reference Drug)

Standard non-
steroidal anti-
inflammatory

drug (NSAID)
used as a

positive control.

[4]16]

Neuroprotective Effects
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The neuroprotective potential of related compounds has been investigated in various animal
models of neurodegenerative diseases and neuronal injury.
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Animal

Compound
Model

Disease
Model

Route of

Dosage
ion

Administrat

Key
Findings

Quinic Acid Mouse

Lipopolysacc
haride (LPS)-
induced

neuroinflamm

ation

- Oral

Restored
social
impairment
and spatial
and fear
memory;
inhibited
proinflammat
ory mediators
and oxidative
stress
markers in
the

hippocampus

(8]

D-(-)-Quinic
Acid

Rat

Aluminum
chloride-
induced

dementia

200 mg/kg
and 400 Oral
mg/kg

Rescued
acetylcholine
sterase
(AChE)
activity and
behavioral
impairments;
significantly
inhibited
monoamine
oxidase-B
(MAO-B).[9]

Ferulic Acid Zebrafish

MPTP-
induced

neurotoxicity

100 uM -

Resulted in
100%
survival and
increased the

number of
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dopaminergic

neurons.[10]

Attenuated
memory
impairment
Cerebral and reduced
Ferulic Acid Rat ischemia/rep - - hippocampal
erfusion neuronal
apoptosis
and oxidative

stress.[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the evaluation of novel
therapeutic compounds.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for assessing acute anti-inflammatory activity.
e Animals: Male Wistar or Sprague-Dawley rats (180-250g) are typically used.

e Groups: Animals are randomly assigned to several groups: a control group (vehicle), a
reference standard group (e.g., Indomethacin, 10 mg/kg), and test compound groups at
various doses.

e Procedure:
o The initial paw volume of each rat is measured using a plethysmometer.
o The test compound or vehicle is administered, typically orally or intraperitoneally.

o After a predetermined time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in
saline is injected into the sub-plantar region of the right hind paw.
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o Paw volume is then measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the
carrageenan injection.

o Data Analysis: The percentage inhibition of edema is calculated for each group in
comparison to the control group. Levels of pro-inflammatory cytokines such as TNF-a and IL-
1P can also be measured in the paw tissue or serum using ELISA.[4][6][7]

Middle Cerebral Artery Occlusion (MCAO) Model of
Stroke in Rats

This model is used to evaluate the neuroprotective effects of compounds against ischemic
brain injury.

e Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
e Anesthesia: Animals are anesthetized using an appropriate agent (e.g., isoflurane).
e Procedure:

o A midline cervical incision is made to expose the common carotid artery (CCA), external
carotid artery (ECA), and internal carotid artery (ICA).

o The ECA s ligated and dissected.

o A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and
advanced to block the origin of the middle cerebral artery (MCA).

o After a specific occlusion period (e.g., 90 minutes), the filament is withdrawn to allow for
reperfusion.

o Treatment: The test compound or vehicle is administered at a specific time point before,
during, or after the ischemic event.

o Outcome Measures: Neurological deficit scores, infarct volume (often measured by TTC
staining), and molecular markers of apoptosis and inflammation are assessed at a
predetermined time after reperfusion (e.g., 24 hours).[2]
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Potential Signaling Pathways and Experimental
Workflows

Based on the known mechanisms of ferulic acid and caffeoylquinic acids, Methyl 3-O-
feruloylquinate is likely to exert its therapeutic effects by modulating key signaling pathways

involved in inflammation and neuronal survival.
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Caption: Potential inhibition of the NF-kB signaling pathway by Methyl 3-O-feruloylquinate.
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Caption: Hypothetical neuroprotective mechanism via activation of the Nrf2 pathway.
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Caption: A generalized workflow for the in vivo validation of a therapeutic compound.

In conclusion, while direct in vivo data for Methyl 3-O-feruloylquinate is not yet available, the
substantial evidence from structurally related compounds provides a strong rationale for its
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investigation as a potential anti-inflammatory and neuroprotective agent. The experimental
models and potential signaling pathways detailed in this guide offer a robust framework for
future research to elucidate the specific therapeutic profile of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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